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Compound of Interest

Compound Name: Cyclohexanemethanol

Cat. No.: B047985 Get Quote

This guide provides a comprehensive overview of the spectroscopic data for

cyclohexanemethanol, tailored for researchers, scientists, and professionals in drug

development. It includes detailed data from Nuclear Magnetic Resonance (NMR), Infrared (IR)

Spectroscopy, and Mass Spectrometry (MS), along with the methodologies for these analyses.

Spectroscopic Data of Cyclohexanemethanol
The following sections present the key spectroscopic data for cyclohexanemethanol in a

structured format to facilitate analysis and comparison.

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.

¹H NMR Spectral Data of Cyclohexanemethanol

Chemical Shift (ppm) Multiplicity Assignment

3.39 - 3.45 Doublet
-CH₂-O (Methylene protons

adjacent to oxygen)

2.13 Singlet -OH (Hydroxyl proton)

1.57 - 1.91 Multiplet Cyclohexyl protons

0.65 - 1.57 Multiplet Cyclohexyl protons
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Note: The chemical shift of the -OH proton can vary depending on concentration, solvent, and

temperature. The use of D₂O can confirm the -OH peak, as the proton will be exchanged for

deuterium, causing the peak to disappear from the spectrum.[1]

¹³C NMR Spectral Data of Cyclohexanemethanol

Chemical Shift (ppm) Carbon Assignment

~68 -CH₂-OH

~40 -CH- (cyclohexyl)

~30 Cyclohexyl carbons

~26 Cyclohexyl carbons

~25 Cyclohexyl carbons

IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of cyclohexanemethanol shows characteristic absorptions for the hydroxyl and alkyl

groups.[2][3][4]

Key IR Absorptions for Cyclohexanemethanol

Wavenumber (cm⁻¹) Vibration Type Functional Group

3500-3200 (broad) O-H stretch Alcohol (-OH)

2960-2850 C-H stretch (sp³) Alkane (C-H)

1260-1050 C-O stretch Alcohol (C-O)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.[5] The molecular weight of cyclohexanemethanol is approximately 114.19

g/mol .[6][7] Alcohols typically undergo two main fragmentation pathways in mass

spectrometry: alpha-cleavage and dehydration (loss of water).[8][9][10]

Major Fragments in the Mass Spectrum of Cyclohexanemethanol
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m/z Proposed Fragment Ion Fragmentation Pathway

99 [M - CH₃]⁺ Alpha-cleavage

83 [M - OCH₃]⁺ Alpha-cleavage

82 [M - H₂O]⁺· Dehydration

67 [C₅H₇]⁺ Further fragmentation

55 [C₄H₇]⁺ Further fragmentation

Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data

presented above.

Sample Preparation: A small amount of cyclohexanemethanol (typically 5-25 mg) is

dissolved in a deuterated solvent (e.g., 0.5-0.75 mL of CDCl₃) in a 5mm NMR tube.[11][12]

Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing

(0.00 ppm).[13][14]

Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the spectrum is

acquired using a standard pulse sequence. For ¹³C NMR, a proton-decoupled sequence is

typically used to simplify the spectrum by removing C-H coupling.[15] DEPT (Distortionless

Enhancement by Polarization Transfer) experiments can also be run to differentiate between

CH, CH₂, and CH₃ groups.[12][16]

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to obtain

the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the

internal standard.

Sample Preparation: For a liquid sample like cyclohexanemethanol, the spectrum is often

taken "neat," meaning without a solvent.[4] A drop of the liquid is placed between two salt

plates (e.g., NaCl or KBr) to form a thin film.[4] Alternatively, an Attenuated Total Reflectance

(ATR) accessory can be used, where a drop of the sample is placed directly on the ATR

crystal.[3]
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Data Acquisition: A background spectrum (of the salt plates or empty ATR crystal) is first

collected. The sample is then placed in the instrument, and the sample spectrum is recorded.

[3] The instrument passes infrared radiation through the sample and measures the amount of

light absorbed at each wavelength.[17]

Data Processing: The instrument's software automatically subtracts the background

spectrum from the sample spectrum to produce the final IR spectrum, which is typically

plotted as transmittance or absorbance versus wavenumber.

Sample Preparation: A dilute solution of cyclohexanemethanol is prepared in a volatile

organic solvent (e.g., dichloromethane or methanol).

Injection: A small volume of the sample (typically 1 µL) is injected into the Gas

Chromatograph (GC). The GC separates the components of the sample based on their

boiling points and interactions with the column's stationary phase.

Ionization: As cyclohexanemethanol elutes from the GC column, it enters the mass

spectrometer's ion source. In Electron Ionization (EI), the most common method, the

molecules are bombarded with high-energy electrons, causing them to ionize and fragment.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

Detection: A detector records the abundance of each ion at each m/z value, generating the

mass spectrum.

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical flow of using different spectroscopic techniques to

determine the structure of cyclohexanemethanol.
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Spectroscopic Techniques

Derived Structural Information

Structure Elucidation
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- Connectivity (C-H, H-H)

IR Spectroscopy

Functional Groups
- O-H (alcohol)
- C-O stretch
- C-H (sp³)

Mass Spectrometry
(GC-MS)

Molecular Weight & Formula
- Molecular Ion Peak (M⁺)
- Fragmentation Pattern

Cyclohexanemethanol Structure

Click to download full resolution via product page

Caption: Workflow for the structural elucidation of Cyclohexanemethanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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